molecular formula C7H11N3O B13520098 Piperidine, 2-(1,2,4-oxadiazol-5-yl)-

Piperidine, 2-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B13520098
M. Wt: 153.18 g/mol
InChI Key: MESIIFYBDRDBEH-UHFFFAOYSA-N
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Description

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is unique due to the specific arrangement of its nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2

InChI Key

MESIIFYBDRDBEH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=NO2

Origin of Product

United States

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